molecular formula C11H13NO2 B1286207 (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone CAS No. 478929-28-1

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone

Cat. No.: B1286207
CAS No.: 478929-28-1
M. Wt: 191.23 g/mol
InChI Key: ZKLMYAVIKBNKPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone is an organic compound that belongs to the class of phenyl(pyrrolidin-1-yl)methanone derivatives This compound is characterized by the presence of a hydroxyphenyl group and a pyrrolidinyl group attached to a methanone moiety

Biochemical Analysis

Biochemical Properties

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with organotin (IV) complexes, acting as a tridentate ligand coordinating through thiolate sulfur, azomethine nitrogen, and phenoxide oxygen atoms . These interactions suggest that this compound can influence the activity of enzymes and proteins involved in these complexes, potentially altering their biochemical functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with organotin (IV) complexes suggests a potential mechanism of enzyme inhibition or activation through coordination with metal ions . Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone typically involves the reaction of 4-hydroxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. One common method involves the use of 2-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent and N,N-diisopropylethylamine (DIPEA) as a base. The reaction is carried out in N,N-dimethylformamide (DMF) at 40°C for several hours until the reaction is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxy group to a chloro group, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxybenzoic acid.

    Reduction: Formation of (4-hydroxyphenyl)(pyrrolidin-1-yl)methanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    (3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure with a methoxy group instead of a hydroxy group.

    (2-Hydroxyphenyl)(pyrrolidin-1-yl)methanone: Similar structure with the hydroxy group in a different position.

Uniqueness

(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone is unique due to the specific positioning of the hydroxy group, which can significantly influence its chemical reactivity and biological activity. The presence of the pyrrolidinyl group also contributes to its distinct properties compared to other phenyl derivatives .

Properties

IUPAC Name

(4-hydroxyphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-10-5-3-9(4-6-10)11(14)12-7-1-2-8-12/h3-6,13H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLMYAVIKBNKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589527
Record name (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478929-28-1
Record name (4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone
Reactant of Route 6
Reactant of Route 6
(4-Hydroxyphenyl)(pyrrolidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.